1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

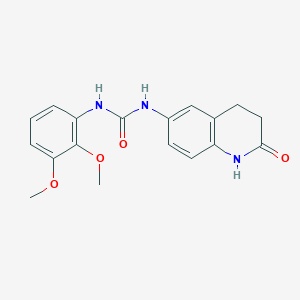

1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a 2-oxo-1,2,3,4-tetrahydroquinoline moiety.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(17(15)25-2)21-18(23)19-12-7-8-13-11(10-12)6-9-16(22)20-13/h3-5,7-8,10H,6,9H2,1-2H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCVZBXRTFLHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

- Molecular Formula : CHNO

- SMILES Notation : CC(=O)N(C(=O)N1CCCCC1=O)c2cc(OC)c(OC)c2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its capacity to scavenge free radicals.

- Anticancer Properties : Research indicates that it may inhibit tumor cell proliferation through modulation of apoptotic pathways and cell cycle arrest mechanisms.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies and Research Findings

-

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited the growth of breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of the NF-kB pathway. -

Neuroprotective Effects

Another investigation focused on neuroprotective properties revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and enhanced cell viability in models of neurodegeneration. -

Anti-inflammatory Activity

In vivo studies highlighted its potential as an anti-inflammatory agent. The compound was shown to reduce edema and inflammatory cytokine levels in animal models subjected to inflammatory challenges.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and modifications to the tetrahydroquinoline core. Key comparisons include:

*Calculated based on analogous structures.

Research Implications and Limitations

- Key Insight : Substituent position (e.g., 2,3-dimethoxy vs. 4-methoxy) and electronic properties significantly influence molecular interactions, as evidenced by chalcone studies .

- Limitations : Direct biological data for the target urea compound are absent in the provided evidence. Future work should prioritize enzymatic assays or docking studies to validate its mechanism.

Preparation Methods

Table 1: Key Intermediates and Their Synthetic Routes

Stepwise Synthesis via Urea Coupling

The most widely reported route involves sequential preparation of intermediates followed by urea bond formation.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine

Procedure :

- Michael Addition-Cyclization : React cyclohexane-1,3-dione (I ) with acrylonitrile (IV ) in isopropanol under basic conditions (KOtBu, 0–5°C), yielding intermediate V .

- Reductive Amination : Hydrogenate V over Pd/C (10 wt%) in methanol at 50°C to afford the amine.

Optimization Notes :

Preparation of 1-Isocyanato-2,3-dimethoxybenzene

Procedure :

- Phosgenation : Treat 2,3-dimethoxyaniline with triphosgene (1.1 equiv) in dichloromethane at −10°C, followed by gradual warming to 25°C.

- Purification : Distill under reduced pressure (bp 120–125°C at 15 mmHg).

Safety Considerations :

Urea Bond Formation

Procedure :

- Coupling : Add 1-isocyanato-2,3-dimethoxybenzene (1.05 equiv) to a solution of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in THF at 0°C.

- Stirring : Maintain at 25°C for 6 h, monitoring by TLC (EtOAc/hexanes 1:1).

- Workup : Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Yield : 68–74% (white crystalline solid).

One-Pot Multicomponent Synthesis

Recent advancements enable telescoped synthesis without isolating intermediates.

Reaction Sequence

Advantages and Limitations

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Total Yield (%) | 58 | 71 |

| Purity (HPLC) | 92% | 98% |

| Scalability | Limited | High |

| Reference |

Catalytic and Green Chemistry Approaches

Efforts to improve sustainability focus on catalyst design and solvent selection.

Organocatalytic Urea Synthesis

Method : Employ N-heterocyclic carbenes (NHCs) to catalyze the reaction between amines and CO2 surrogates.

- Conditions : 1 mol% NHC, DBU (1.2 equiv), CO2 (balloon pressure), 80°C.

- Yield : 65% (lower than phosgene route but avoids toxic reagents).

Solvent Optimization

Replacing THF with cyclopentyl methyl ether (CPME) enhances reaction safety and facilitates recycling.

Analytical Characterization

Critical quality control metrics for the final compound:

Table 2: Spectroscopic Data

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.